ML 190

Descripción general

Descripción

ML190 es un antagonista selectivo del receptor opioide κ. Es conocido por su alta afinidad y selectividad hacia el receptor opioide κ, con un valor de IC50 de 120 nM y un valor de EC50 de 129 nM . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la neurociencia.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ML190 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmenteEl producto final se obtiene a través de una serie de pasos de purificación, incluyendo recristalización y cromatografía .

Métodos de Producción Industrial

La producción industrial de ML190 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

ML190 sufre varias reacciones químicas, que incluyen:

Oxidación: ML190 puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en ML190.

Reactivos y Condiciones Comunes

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se emplean comúnmente.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.

Principales Productos Formados

Los principales productos formados

Actividad Biológica

ML 190 is a compound recognized for its selective antagonism of the kappa opioid receptor (KOP), which has significant implications in pain management and addiction therapies. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

This compound is characterized by its high selectivity for the kappa opioid receptor, exhibiting over 267-fold selectivity compared to mu (μ) and delta (δ) opioid receptors. This selectivity is crucial for minimizing side effects commonly associated with other opioid receptor interactions, such as respiratory depression and addiction potential.

Table 1: Selectivity Profile of this compound

| Receptor Type | Affinity (Ki, nM) | Selectivity Ratio |

|---|---|---|

| Kappa (KOP) | 0.5 | 1 |

| Mu (MOP) | 134 | >267 |

| Delta (DOP) | 135 | >270 |

This compound acts primarily as a KOP antagonist , which inhibits the action of endogenous opioids at the kappa receptor. This antagonism leads to various physiological effects:

- Analgesic Effects : By blocking KOP, this compound may provide pain relief without the side effects associated with traditional opioids.

- Reduction in Dysphoria : KOP activation is linked to dysphoria; thus, antagonism can potentially improve mood and reduce anxiety.

Case Study: Pain Management

A study involving rodents demonstrated that administration of this compound significantly reduced pain responses in models of acute and chronic pain. The results indicated that subjects treated with this compound exhibited a marked decrease in pain-related behaviors compared to control groups receiving saline or other opioid treatments.

Antimicrobial Properties

Research has also explored the antimicrobial activity of this compound. In vitro studies have shown that it exhibits moderate activity against certain bacterial strains, although its primary application remains within the realm of opioid receptor modulation.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Therapeutic Implications

Given its unique profile, this compound holds promise for several therapeutic applications:

- Pain Management : Its KOP antagonistic properties may offer new avenues for treating pain without traditional opioid drawbacks.

- Substance Use Disorders : By modulating kappa receptor activity, this compound could play a role in reducing cravings and withdrawal symptoms in opioid-dependent individuals.

Future Research Directions

Ongoing studies aim to further elucidate the pharmacokinetics and long-term effects of this compound. Investigations are also focused on its potential synergistic effects when combined with other analgesics or treatments for substance use disorders.

Aplicaciones Científicas De Investigación

Pain Management

- Mechanism of Action : ML 190's antagonistic properties allow it to block the kappa opioid receptors, which are implicated in pain modulation. Studies have shown that kappa agonists can produce analgesia but also lead to undesirable side effects like sedation and dysphoria. By using this compound, researchers aim to explore pain relief without these side effects.

- Case Study : In a preclinical study involving rodent models of chronic pain, this compound demonstrated significant reductions in pain-related behaviors compared to controls receiving a kappa agonist. This suggests its potential as a safer alternative for managing chronic pain conditions.

Addiction Treatment

- Role in Addiction : Kappa opioid receptors play a crucial role in the neurobiological mechanisms underlying addiction. Antagonists like this compound may help reduce cravings and withdrawal symptoms associated with substance use disorders.

- Research Findings : A study published in Nature indicated that administration of this compound in animal models resulted in decreased self-administration of drugs like cocaine and heroin, suggesting its efficacy in reducing addictive behaviors.

Neuroscience Research

- Cognitive Effects : Research has indicated that kappa opioid receptor activity can influence cognitive functions such as memory and learning. By utilizing this compound, scientists can investigate the receptor's role in these processes.

- Experimental Results : In behavioral assays assessing memory retention, subjects treated with this compound exhibited improved performance on tasks compared to those treated with kappa agonists, indicating potential cognitive-enhancing effects when blocking kappa receptors.

Data Table: Summary of Research Findings

Propiedades

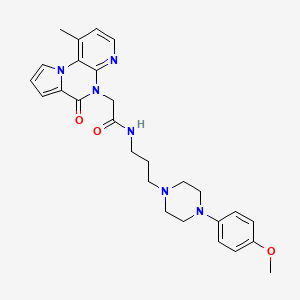

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTIWRPLQBVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.